ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
CAS No.: 1286972-50-6
Cat. No.: VC0131838
Molecular Formula: C29H40N2O5
Molecular Weight: 496.648
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286972-50-6 |
|---|---|
| Molecular Formula | C29H40N2O5 |
| Molecular Weight | 496.648 |
| IUPAC Name | ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate |
| Standard InChI | InChI=1S/C29H40N2O5/c1-5-35-27-17-21(13-14-24(27)29(34)36-6-2)18-28(33)30-25(16-20(3)4)23-11-7-8-12-26(23)31-15-9-10-22(32)19-31/h7-8,11-14,17,20,22,25,32H,5-6,9-10,15-16,18-19H2,1-4H3,(H,30,33) |
| Standard InChI Key | MQKJIODGPALHCU-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)OCC |
Introduction
Chemical Identity and Properties
Ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate is a specialized organic compound primarily used in pharmaceutical research. As a precursor to Repaglinide metabolites, this compound plays a significant role in medicinal chemistry studies focused on anti-diabetic medications. The compound features a complex chemical structure with multiple functional groups, including an ethyl ester, ethoxy group, amide linkage, and a hydroxylated piperidine ring system.
The following table outlines the key physicochemical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 1286972-50-6 |
| Molecular Formula | C29H40N2O5 |
| Molecular Weight | 496.648 g/mol |
| Physical State | Not specified in sources |
| Regulatory Status | For research use only; not for human or veterinary use |
| Description | Precursor to Repaglinide metabolites |
The compound possesses several characteristic functional groups that contribute to its chemical behavior and potential metabolic pathways, including an ethyl ester moiety, an ethoxy substituent, an amide bond, and a hydroxylated piperidine ring.
Structural Characteristics
Chemical Structure
The molecular structure of ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate consists of a complex arrangement of aromatic and aliphatic components. The compound contains a benzoate group with an ethoxy substituent, linked through a methylene carbonyl bridge to an amide nitrogen. This amide nitrogen connects to a methylbutyl chain, which in turn is connected to a phenyl ring that bears a 3-hydroxypiperidin-1-yl substituent.
Structural Identifiers
For precise identification in chemical databases and literature, the compound can be referenced using the following standardized structural identifiers:
| Identifier Type | Code |
|---|---|
| Standard InChI | InChI=1S/C29H40N2O5/c1-5-35-27-17-21(13-14-24(27)29(34)36-6-2)18-28(33)30-25(16-20(3)4)23-11-7-8-12-26(23)31-15-9-10-22(32)19-31/h7-8,11-14,17,20,22,25,32H,5-6,9-10,15-16,18-19H2,1-4H3,(H,30,33) |
| Standard InChIKey | MQKJIODGPALHCU-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)OCC |
| PubChem Compound ID | 71749327 |
These identifiers allow for unambiguous identification of the compound across different chemical databases and research publications.
Relationship to Repaglinide
The compound ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate serves as a precursor to Repaglinide metabolites, indicating its importance in understanding the metabolic pathways of this anti-diabetic medication. Repaglinide is a meglitinide-class oral anti-diabetic agent used in the treatment of type 2 diabetes.
Comparison with Related Compounds
The compound shares structural similarities with several related substances, particularly:
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3'-Hydroxy Repaglinide (2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid) - CAS: 874908-14-2, which differs by having a carboxylic acid group instead of an ethyl ester group .
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Repaglinide ethyl ester ((S)-Ethyl 2-ethoxy-4-(2-(((1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate) - CAS: 147770-06-7, which differs by lacking the hydroxyl group on the piperidine ring .
The following table highlights the key structural differences between these compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate | C29H40N2O5 | 496.648 g/mol | Contains both ethyl ester and 3-hydroxypiperidine groups |
| 3'-Hydroxy Repaglinide | C27H36N2O5 | 468.6 g/mol | Contains carboxylic acid instead of ethyl ester |
| Repaglinide ethyl ester | C29H40N2O4 | 480.64 g/mol | Lacks hydroxyl group on piperidine ring |
These structural differences may significantly impact the pharmacokinetic and pharmacodynamic properties of these compounds, affecting their metabolism, distribution, and biological activity .
Research Applications
Metabolite Studies
The primary application of ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate is in the study of Repaglinide metabolites. As a precursor compound, it plays a crucial role in metabolic pathway research, helping scientists understand how Repaglinide is processed in the body. This information is valuable for drug development, optimization, and safety assessment.
Pharmaceutical Research
The compound's designation as "for research use only" indicates its application in laboratory settings for pharmaceutical research. Such research may involve:
-
Metabolite identification and characterization
-
Pharmacokinetic studies
-
Structure-activity relationship investigations
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Drug metabolism and disposition research
Understanding these aspects is crucial for developing safer and more effective medications with improved therapeutic profiles.
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